molecular formula C16H22N4O B1675489 Linogliride CAS No. 75358-37-1

Linogliride

Cat. No.: B1675489
CAS No.: 75358-37-1
M. Wt: 286.37 g/mol
InChI Key: OPPLDIXFHYTSSR-GLECISQGSA-N
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Preparation Methods

Linogliride can be synthesized through various methods. One common synthetic route involves the reaction of phenyl isothiocyanate with 2-imino-1-methyl pyrrolidine in benzene to form N-(1-methyl-2-pyrrolidinylidene)-N’-phenylthiourea. This intermediate is then treated with iodomethane in refluxing acetone to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Linogliride undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions involving this compound are less common.

    Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include iodomethane for methylation and various solvents like benzene and acetone . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Linogliride has several scientific research applications, including:

Mechanism of Action

Linogliride exerts its effects by blocking ATP-sensitive potassium channels in the pancreatic beta cell membrane. This action stimulates insulin secretion and improves glucose tolerance . The molecular targets involved include the ATP-sensitive potassium channels, which play a crucial role in regulating insulin release.

Comparison with Similar Compounds

Linogliride is a guanidine-based inhibitor of insulin secretion and a structural analog of pirogliride . Similar compounds include:

    Pirogliride: Another hypoglycemic agent with a similar mechanism of action.

    Tolbutamide: A sulfonylurea drug that also stimulates insulin release but through a different chemical structure.

    Glipizide: Another sulfonylurea with a similar hypoglycemic effect.

This compound’s uniqueness lies in its non-sulfonylurea structure, which provides an alternative mechanism for stimulating insulin release compared to traditional sulfonylureas .

Properties

CAS No.

75358-37-1

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

(NE)-N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide

InChI

InChI=1S/C16H22N4O/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3/b17-16?,18-15+

InChI Key

OPPLDIXFHYTSSR-GLECISQGSA-N

SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3

Isomeric SMILES

CN\1CCC/C1=N\C(=NC2=CC=CC=C2)N3CCOCC3

Canonical SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

78782-47-5 (fumarate)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Linogliride;  McN 3935;  McN-3935;  McN3935;  Linogliridum;  Linoglirida; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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